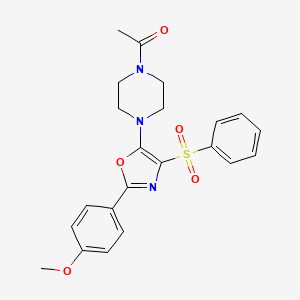

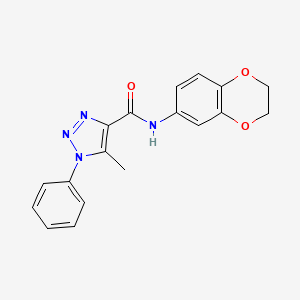

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide is a solid substance with an empirical formula of C12H15NO3 and a molecular weight of 221.25 . It’s structurally similar to the compound you’re asking about.

Synthesis Analysis

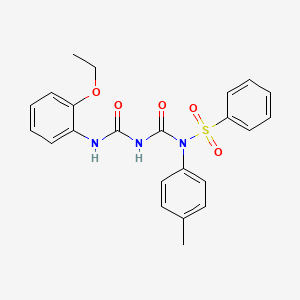

The synthesis of similar compounds often involves complex chemical processes. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This compound was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their chemical behavior and potential applications. For example, a significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.Scientific Research Applications

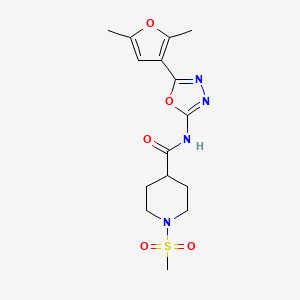

Antibacterial Agents

The compound has been synthesized as a derivative of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides and has shown potential as an antibacterial agent . It has been found to inhibit bacterial growth and multiplication without killing them .

Enzyme Inhibitors

The compound has also been used as a moderate enzyme inhibitor . It has been found to inhibit the lipoxygenase enzyme , which plays a role in the metabolism of fatty acids and the regulation of cell signaling.

Alzheimer’s Disease Treatment

The compound has been synthesized as a possible therapeutic agent for Alzheimer’s disease . It has shown moderate inhibitory potential against acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is decreased in Alzheimer’s disease .

Type-2 Diabetes Treatment

The compound has also been investigated as a potential treatment for Type-2 Diabetes . It has shown moderate inhibition against α-glucosidase enzyme, which plays a crucial role in carbohydrate digestion .

Anticancer Properties

Some sulfonamide derivatives, which include this compound, have been found to exhibit anticancer properties . They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .

Cysteine Protease Inhibitors

Other sulfonamide derivatives have been recently found to be effective cysteine protease inhibitors . Cysteine proteases are enzymes that can degrade proteins and are involved in many biological processes, including apoptosis, antigen processing, and protein turnover .

Mechanism of Action

Sulfonamides, which are part of the structure of these compounds, are known to inhibit bacterial growth and multiplication by blocking the foliate synthetase enzyme, thus impeding folic acid synthesis . They are also inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-17(20-21-22(12)14-5-3-2-4-6-14)18(23)19-13-7-8-15-16(11-13)25-10-9-24-15/h2-8,11H,9-10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLYTHZYRASOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2797685.png)

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2797686.png)

![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)

![2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2797696.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2797698.png)

![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2797701.png)